molecular formula C11H16N8O8 B1213387 Imidurea CAS No. 39236-46-9

Imidurea

Cat. No. B1213387
CAS RN: 39236-46-9
M. Wt: 388.29 g/mol
InChI Key: ZCTXEAQXZGPWFG-UHFFFAOYSA-N
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Description

Imidurea refers to a compound within the class of urea derivatives, which are noted for their varied applications in materials science, chemistry, and potentially in biologically relevant contexts. These compounds, including polyureas and their related structures, are synthesized through several chemical reactions that often involve the formation of imine bonds and are characterized by unique molecular structures and properties.

Synthesis Analysis

The synthesis of novel polyurea-imides involves a three-step reaction process starting with the synthesis of ureylene linkage chain-extended diamines (UCD) through the reaction of 2,4-diisocyanato toluene with diamines. These compounds are then reacted with benzophenone tetracarboxylic dianhydride (BTDA) or pyromellitic dianhydride (PMDA) to form polyurea-amic acids (PUA), which are finally imidized to obtain polyurea-imides (PUI). This process highlights the intricate chemical synthesis involved in producing these materials, which are characterized by their interfacial tension and thermal stability properties (Yang et al., 1998).

Molecular Structure Analysis

Dynamic imine chemistry is crucial for understanding the molecular structure of imidurea-related compounds. The formation of imine bonds, from an amine and an aldehyde, is reversible and under thermodynamic control, providing a foundation for the synthesis of complex molecules. This chemistry facilitates the construction of exotic molecules and structures due to the inherent 'proof-reading' and 'error-checking' associated with reversible reactions (Belowich & Stoddart, 2012).

Chemical Reactions and Properties

The chemical reactions and properties of imidurea and its derivatives are exemplified by the thiourea-catalyzed asymmetric Michael addition, demonstrating the dual activation of imide by intra- and intermolecular hydrogen bonding. This reaction process underlines the chemical versatility and reactivity of imidurea compounds, leading to various applications based on their chemical properties (Inokuma, Hoashi, & Takemoto, 2006).

Physical Properties Analysis

Polyureas synthesized from diamines and carbon dioxide exhibit unique physical properties, including high crystallinity and thermal stability. These materials form a network structure through hydrogen bonds, serving as physical cross-links, and demonstrate a high resistance to solvents. The physical properties are integral to their application in functional materials and highlight the importance of understanding the structural and bonding characteristics of these compounds (Wu et al., 2012).

Chemical Properties Analysis

The chemical properties of imidurea derivatives are further elaborated through studies on bisurea-based supramolecular polymers, demonstrating the synthesis, self-assembled structure, and properties. The bisurea synthon's straightforward synthetic accessibility allows for the exploration of the relationship between molecular structure and supramolecular assembly, offering insights into the chemical behavior and potential applications of these compounds (Isare et al., 2016).

Scientific Research Applications

1. Industrial Hygiene and Toxicology

Imidurea, primarily used as an antibacterial preservative in pharmaceutical and cosmetic industries, has been studied for its toxicological and hygienic impact in industrial settings. Golubeva et al. (2022) focused on establishing safe exposure levels in the workplace, examining its effects on the balance of intestinal microflora and functional parameters of the liver and kidneys in experimental settings. The study concluded that imidurea has a general toxic, sensitizing, and weak antimicrobial effect when inhaled. This research is vital for setting occupational safety standards and understanding imidurea's biological impact (Golubeva et al., 2022).

2. Cardiovascular Research

Imidurea's effects are also explored in cardiovascular research. Simon et al. (2001) conducted a study comparing the progression of common carotid artery intima-media thickness (IMT) under different treatments. This research contributes to understanding how various treatments can influence early carotid wall changes, a critical aspect of cardiovascular health. Although not directly involving imidurea, this study provides context for related compounds in cardiovascular applications (Simon et al., 2001).

3. Lipid Analysis in Biochemistry

In the realm of biochemistry, imidurea's related techniques are applied in lipid analysis. Paglia et al. (2015) discussed the application of ion-mobility spectrometry combined with mass spectrometry (IMS–MS) for lipid analysis. This method, crucial for lipidomics research, allows separation of ions based on charge, shape, and size, enhancing lipid identification and understanding of lipidome complexity. Such technological advancements in lipid analysis are relevant to imidurea's broader scientific context (Paglia et al., 2015).

Safety And Hazards

Imidurea may cause an allergic skin reaction . In case of contact with skin, it is recommended to wash with plenty of soap and water . If skin irritation or rash occurs, medical advice should be sought . Contaminated clothing should be washed before reuse . The substance should be disposed of in accordance with local regulations .

properties

IUPAC Name

1-[3-(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-3-[[[3-(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]carbamoylamino]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N8O8/c20-2-18-4(6(22)16-10(18)26)14-8(24)12-1-13-9(25)15-5-7(23)17-11(27)19(5)3-21/h4-5,20-21H,1-3H2,(H2,12,14,24)(H2,13,15,25)(H,16,22,26)(H,17,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTXEAQXZGPWFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(NC(=O)NC1C(=O)NC(=O)N1CO)NC(=O)NC2C(=O)NC(=O)N2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

71042-94-9 (mono-hydrochloride salt)
Record name Imidurea [NF]
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DSSTOX Substance ID

DTXSID2040151
Record name Imidazolidinyl urea
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Molecular Weight

388.29 g/mol
Source PubChem
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Physical Description

Exists as the monohydrate: White odorless solid; [Merck Index]
Record name Imidazolidinyl urea
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Product Name

Imidurea

CAS RN

39236-46-9
Record name Imidazolidinyl urea
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Record name Urea, N,N''-methylenebis[N'-[3-(hydroxymethyl)-2,5-dioxo-4-imidazolidinyl]-
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Record name N,N''-methylenebis[N'-[3-(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]urea]
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Record name IMIDUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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